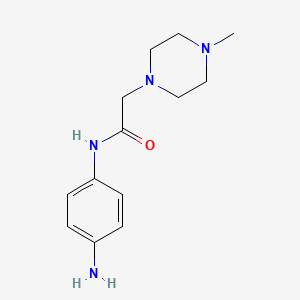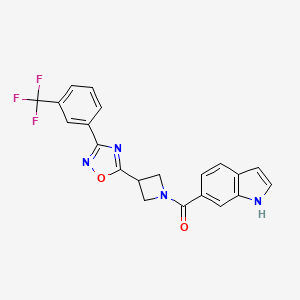
(1H-indol-6-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Indole Derivatives
The indole moiety is a common structure in many biologically active compounds. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Trifluoromethyl Compounds
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. The reaction mechanism of electrophilic trifluoromethylations has been described as controversial with polar substitution or single electron transfer as likely candidates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis of this compound involves multiple steps:
Formation of the Indole Precursor: : Starting from commercially available materials, the indole ring is synthesized via Fischer indole synthesis. Reaction conditions typically involve acidic catalysts and moderate temperatures.
Introduction of the Trifluoromethyl Phenyl Group: : This step often employs palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the trifluoromethyl phenyl group to the intermediate.
Construction of the 1,2,4-Oxadiazole Ring: : The oxadiazole ring is usually formed through the cyclization of appropriate amidoximes with carboxylic acids or their derivatives.
Final Assembly: : The azetidine ring is integrated into the molecule via nucleophilic substitution or similar strategies, under controlled conditions to ensure the purity and yield of the desired compound.
Industrial Production Methods
For large-scale production, continuous flow synthesis methods may be adopted to enhance efficiency and safety. This involves automated reactors where each synthetic step is optimized for yield and throughput.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Undergoes oxidation in the presence of strong oxidizing agents, leading to modification at the indole or azetidine rings.
Reduction: : Reduction reactions might involve the nitro group (if present) or the oxadiazole ring, yielding amine derivatives.
Substitution: : The trifluoromethyl phenyl group can engage in electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: : Halogenating agents or organometallic reagents for coupling reactions.
Major Products Formed
Oxidized derivatives with modified functional groups.
Reduced forms with amine functionalities.
Substituted compounds with various electrophilic or nucleophilic additions.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Analogues: : Used as a precursor to create various analogues for structure-activity relationship studies.
Catalysis: : Acts as a ligand or catalyst in certain organic reactions.
Biology
Biological Assays: : Tested for activity against various biological targets, such as enzymes or receptors.
Medicine
Pharmaceutical Development: : Investigated for its potential as a therapeutic agent in treating diseases like cancer or neurological disorders.
Industry
Material Science: : Incorporated into polymers or other materials to enhance properties like fluorescence or thermal stability.
Comparación Con Compuestos Similares
Similar Compounds
(1H-indol-6-yl)(3-(4-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: : Similar structure but with positional isomerism.
(1H-indol-6-yl)(3-(3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: : Variation in the position of the trifluoromethyl group on the phenyl ring.
Uniqueness
This compound's unique combination of an indole core, oxadiazole ring, and trifluoromethyl phenyl group lends it distinct chemical reactivity and potential for diverse applications that similar compounds may not exhibit.
There you have it. Quite a compound, right?
Propiedades
IUPAC Name |
1H-indol-6-yl-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c22-21(23,24)16-3-1-2-13(8-16)18-26-19(30-27-18)15-10-28(11-15)20(29)14-5-4-12-6-7-25-17(12)9-14/h1-9,15,25H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPBEMKBRWTNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)C=CN3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate hydrochloride](/img/structure/B2612632.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2612633.png)
![4-[1-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B2612634.png)
![5-amino-N-(2-bromophenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2612635.png)
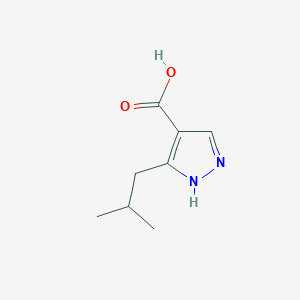
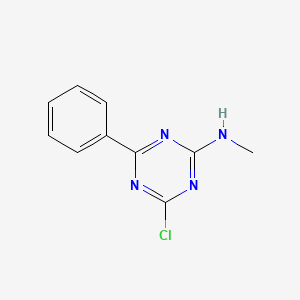
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2612638.png)
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2612639.png)
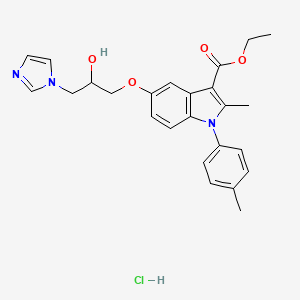
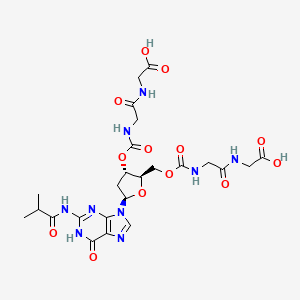
![2-isopropyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2612647.png)
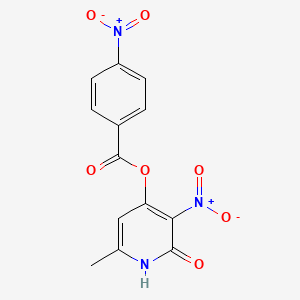
![2-[(2-Fluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one](/img/structure/B2612652.png)
